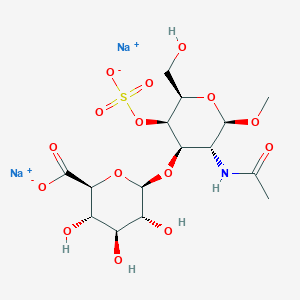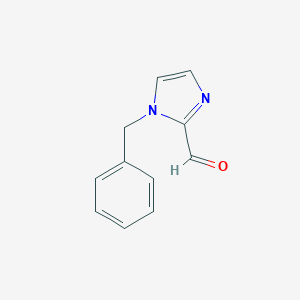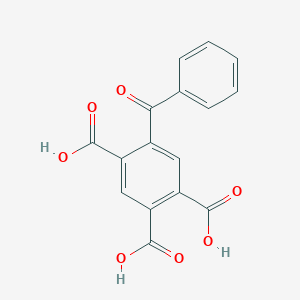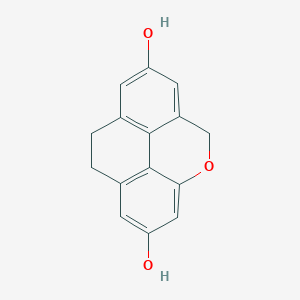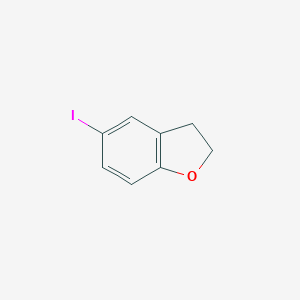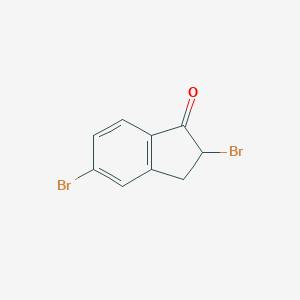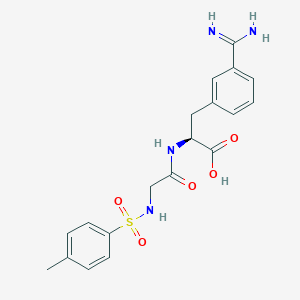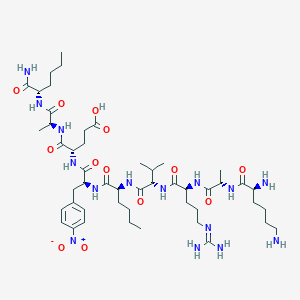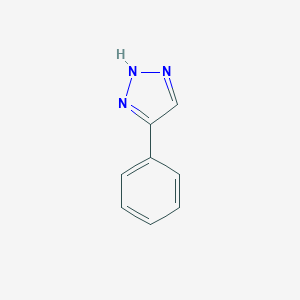![molecular formula C16H25NO9 B162361 (2E)-2-[(2S,3R,4S,6R)-2-羟基-3,4-二甲氧基-6-[(2R,3R,4S,5S,6R)-3,4,5-三羟基-6-(羟甲基)氧杂环-2-基]氧基环己亚烷基]乙腈 CAS No. 51771-52-9](/img/structure/B162361.png)
(2E)-2-[(2S,3R,4S,6R)-2-羟基-3,4-二甲氧基-6-[(2R,3R,4S,5S,6R)-3,4,5-三羟基-6-(羟甲基)氧杂环-2-基]氧基环己亚烷基]乙腈
描述
Simmondsin is a dietary appetite suppression derived from the Jojoba plant (Simmondsia chinensis). Purified simmondsin from jojoba meal has been shown to decrease food intake in adult rats.
Simmondsin belongs to the class of organic compounds known as o-glycosyl compounds. These are glycoside in which a sugar group is bonded through one carbon to another group via a O-glycosidic bond. Simmondsin exists as a solid, soluble (in water), and a very weakly acidic compound (based on its pKa). Within the cell, simmondsin is primarily located in the cytoplasm. Outside of the human body, simmondsin can be found in coffee and coffee products, fats and oils, and nuts. This makes simmondsin a potential biomarker for the consumption of these food products.
科学研究应用
Antioxidant Properties
Simmondsin has been found to have antioxidant properties. A study investigated the antioxidant properties of simmondsin on fructose-induced oxidative stress in RINm5f beta cells . The study found that simmondsin considerably increased cell viability and insulin secretion, and markedly decreased reactive oxygen species (ROS) production .
Diabetes Management
Simmondsin could potentially be used in the management of diabetes. Hyperglycemia, which occurs during diabetes and insulin resistance, causes oxidative stress by increasing ROS levels, leading to cellular damage . Simmondsin was found to prevent the destruction of RINm5f beta cells induced by hyperglycemia .
Cancer Research
The Private Foundation JOJOBA Research & Development has conducted scientific research into the medicinal properties of the jojoba scrub and its unique simmondsin molecules . While the website does not provide specific details, it suggests that simmondsin molecules derived from the jojoba plant could potentially be used in curing cancer .
Food Restricting Properties
Simmondsin has been found to have food restricting properties without causing the feeling of hunger . This could potentially be used in weight management and obesity treatment.
Phytochemical Research
Simmondsin is one of several potent phytochemicals found in the jojoba plant . Phytochemicals are chemical compounds produced by plants, and they can have various biological effects. As such, simmondsin could potentially be used in a wide range of phytochemical research applications .
Production of Natural Liquid Wax
The jojoba plant, from which simmondsin is derived, is a rich source of natural liquid wax . Therefore, simmondsin could potentially be used in the production of natural liquid wax and related products .
作用机制
Simmondsin, also known as (2E)-2-[(2S,3R,4S,6R)-2-hydroxy-3,4-dimethoxy-6-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohexylidene]acetonitrile, is a unique molecule found in the Jojoba plant (Simmondsia chinensis). This compound has been the subject of numerous studies due to its potential medicinal properties .
Target of Action
It is known to have an anorexic action, reducing food intake . It is thought to reduce appetite by increasing levels of cholecystokinin , a hormone that induces satiety.
Mode of Action
The exact mode of action of Simmondsin is not entirely understood. It is believed to interact with its targets, leading to changes in the body’s hunger signals. This interaction results in a reduced appetite, making Simmondsin a potential treatment for obesity .
Biochemical Pathways
Simmondsin appears to affect the biochemical pathways related to hunger and satiety. It is thought to increase levels of cholecystokinin, a hormone involved in inducing feelings of fullness . .
Result of Action
The primary result of Simmondsin’s action is a reduction in food intake. In studies, it has been shown to have a more pronounced food intake-reducing effect in obese subjects . Additionally, it has been suggested that Simmondsin may have antioxidant properties .
Action Environment
Simmondsin is derived from the Jojoba plant, which is native to arid and semi-arid areas . The plant’s ability to thrive in harsh environments suggests that Simmondsin may be stable under various environmental conditions.
属性
IUPAC Name |
(2E)-2-[(2S,3R,4S,6R)-2-hydroxy-3,4-dimethoxy-6-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohexylidene]acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO9/c1-23-9-5-8(7(3-4-17)11(19)15(9)24-2)25-16-14(22)13(21)12(20)10(6-18)26-16/h3,8-16,18-22H,5-6H2,1-2H3/b7-3-/t8-,9+,10-,11+,12-,13+,14-,15+,16-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KURSRHBVYUACKS-LUIBMDKYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CC(C(=CC#N)C(C1OC)O)OC2C(C(C(C(O2)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@H]1C[C@H](/C(=C/C#N)/[C@@H]([C@H]1OC)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-2-[(2S,3R,4S,6R)-2-hydroxy-3,4-dimethoxy-6-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohexylidene]acetonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does simmondsin affect food intake?
A1: Simmondsin exhibits anorexigenic properties, meaning it reduces food intake. While the exact mechanism is not fully elucidated, research suggests it may involve:
- Interaction with cholecystokinin (CCK) system: Simmondsin's anorexic effect is reversed by devazepide, a peripheral-type cholecystokinin receptor antagonist. [] This suggests involvement of the peripheral CCKA receptors, potentially through the augmentation of satiety signals. []
- Vagus nerve involvement: The anorexic effect of simmondsin is diminished in vagotomized rats, indicating a role for the vagus nerve in mediating its effects. []
- Influence on hormonal regulation: Long-term simmondsin administration in rats has been linked to alterations in thyroid hormone levels, including decreased plasma T3 and T4 concentrations. These changes are likely secondary to reduced food intake. [, ]
Q2: Does simmondsin affect metabolism?
A2: Studies in obese and lean Zucker rats showed that simmondsin, alongside its food intake-reducing effects, influences metabolic parameters. These include:
- Reduced heat production: Both simmondsin treatment and pair-feeding led to a decrease in mean heat production. Interestingly, simmondsin specifically, and not pair-feeding, decreased the diurnal variation in heat production. []
- Altered cholesterol levels: Simmondsin treatment increased plasma total cholesterol levels in both lean and obese Zucker rats, primarily due to an increase in HDL-cholesterol levels. []
- Leptin level reduction: Simmondsin treatment, beyond the reduction caused by decreased food intake, led to a further decrease in blood leptin levels in obese Zucker rats. []
Q3: Does simmondsin have any other biological effects?
A3: Research suggests additional biological activities for simmondsin, including:
- Antifungal activity: Extracts containing simmondsin have shown antifungal activity against plant pathogens, suggesting potential applications as a natural fungicide. []
- Antioxidant properties: Simmondsin exhibits antioxidant properties in vitro, with theoretical calculations supporting its potential as a strong antioxidant. [, ]
- Potential anti-diabetic effects: A novel compound, acarviosine-simmondsin, synthesized by linking acarviosine to simmondsin, displayed both anti-obesity and hypoglycemic activity in mice. []
Q4: What is the molecular formula and weight of simmondsin?
A4: Simmondsin has the molecular formula C19H27NO8 and a molecular weight of 397.42 g/mol.
Q5: How was the structure of simmondsin elucidated?
A5: The structure of simmondsin was determined through various spectroscopic techniques, including NMR spectroscopy, mass spectrometry, and X-ray crystallography. [, , ]
Q6: Are there any known structural analogues of simmondsin?
A6: Yes, several simmondsin analogues have been identified in jojoba meal, including simmondsin 2'-trans-ferulate, 4-demethylsimmondsin, 4,5-didemethylsimmondsin, and various simmondsin ferulates. [, , , , ]
Q7: Is simmondsin stable under different conditions?
A7: Simmondsin's stability can be affected by factors like pH and temperature. For instance, it degrades in alkaline conditions, as observed during sodium hydroxide treatment. []
Q8: Are there any long-term toxicity concerns associated with simmondsin?
A8: Research on long-term toxicity of simmondsin is limited. Further studies are needed to fully evaluate its safety profile, including potential chronic effects.
Q9: How is simmondsin analyzed and quantified?
A9: Various analytical techniques are used for simmondsin analysis, including:
- High-Performance Liquid Chromatography (HPLC): This method is widely used for separation and quantification of simmondsin and its ferulates in jojoba meal and feed. []
- Gas Chromatography (GC): A capillary gas chromatographic method has been developed for simultaneous determination of simmondsin and its ferulates. []
- Thin Layer Chromatography (TLC): This technique is useful for initial separation and identification of simmondsin and related compounds. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(2R)-2-amino-5-[(N'-methylcarbamimidoyl)amino]pentanoic acid](/img/structure/B162285.png)
